molecular formula C16H26N4O3 B2964196 tert-butyl (2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate CAS No. 2034202-24-7

tert-butyl (2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B2964196
CAS No.: 2034202-24-7
M. Wt: 322.409
InChI Key: BEPHTEFBWBODDL-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an amine (in this case, the piperidinyl-pyrazolyl moiety) with an isocyanate (derived from the tert-butyl and oxoethyl groups). This is a common method for synthesizing carbamates .


Molecular Structure Analysis

The compound contains several functional groups, including a carbamate group, a tert-butyl group, a piperidine ring, and a pyrazole ring. These groups could potentially influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

As a carbamate, this compound could potentially undergo hydrolysis to yield an amine and a carbamic acid. The pyrazole ring could potentially participate in various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Generally, carbamates tend to be solid at room temperature and are soluble in organic solvents .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of tert-butyl (2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate involves complex reactions that produce compounds with significant structural interest. For instance, Richter et al. (2009) reported the formation of a title compound with a 1-methyl-1H-pyrazol-5-yl substituent through a reaction that showcases the compound's potential as a building block in organic chemistry (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009). Similarly, Kong et al. (2016) synthesized an important intermediate, demonstrating the compound's utility in the creation of biologically active compounds (Kong, Zhang, Xu, Zhou, Zheng, Xu, & Shan, 2016).

Application in Material Science

The research by Su et al. (2016) on near-infrared emitting binuclear platinum (II) complexes using a bridged ancillary ligand of 3,5-dimethyl pyrazol highlights the application of this compound derivatives in material science, particularly in the development of novel electroluminescent materials (Su, Meng, Chen, Wang, Tan, Su, & Zhu, 2016).

Potential Therapeutic Applications

While explicit therapeutic applications related to this compound were not discussed in the studies retrieved, the synthesis and structural characterization of related compounds suggest their potential utility in medicinal chemistry. Compounds such as those discussed by Maftei et al. (2016), which investigated novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives for their anti-cancer activity, indicate the broader scope of research into structurally similar compounds for therapeutic purposes (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).

Future Directions

The potential applications of this compound would depend on its specific properties and biological activity. It could potentially be developed for use in medicine, agriculture, or other fields .

Properties

IUPAC Name

tert-butyl N-[2-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(22)17-11-14(21)20-9-5-12(6-10-20)13-7-8-19(4)18-13/h7-8,12H,5-6,9-11H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPHTEFBWBODDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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